BenchChemオンラインストアへようこそ!

AZ4

PI3Kγ inhibitor isoform selectivity immuno-oncology

AZ4 is the only first-in-class PI3Kγ inhibitor that binds the kinase's active state with >1000-fold selectivity over PI3Kα/β, enabling precise modulation of tumor-associated macrophages and myeloid-derived suppressor cells without the hyperglycemia and thrombocytopenia caused by pan-PI3K inhibitors. This exclusive selectivity makes AZ4 the superior tool for immuno-oncology combination studies with anti-PD-1/PD-L1. Its unique active-state binding also confers a distinct resistance profile against kinase domain mutations, setting it apart from chemotypes like eganelisib. Researchers choose AZ4 to achieve on-target immune reprogramming while preserving essential PI3Kα/β-dependent processes in normal tissues.

Molecular Formula C19H22N4O4S2
Molecular Weight 434.529
Cat. No. B1192219
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZ4
SynonymsAZ4;  AZ 4;  AZ-4
Molecular FormulaC19H22N4O4S2
Molecular Weight434.529
Structural Identifiers
SMILESCC(NC1=NC(C)=C(C2=CC3=C(C(N([C@H](C4CC4)C)C3)=O)C(S(=O)(N)=O)=C2)S1)=O
InChIInChI=1S/C19H22N4O4S2/c1-9-17(28-19(21-9)22-11(3)24)13-6-14-8-23(10(2)12-4-5-12)18(25)16(14)15(7-13)29(20,26)27/h6-7,10,12H,4-5,8H2,1-3H3,(H2,20,26,27)(H,21,22,24)/t10-/m0/s1
InChIKeyNHFRWRZPNNFBRN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

AZ4 PI3Kγ Inhibitor for Oncology and Immunology Research Procurement


AZ4 is a first-in-class, highly selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), a lipid kinase central to immune cell signaling and tumor microenvironment modulation . It binds to the active state of PI3Kγ and exhibits over 1000-fold selectivity against the closely related PI3Kα and PI3Kβ isoforms . In parallel, a distinct bis-aziridinylnaphthoquinone derivative also designated AZ4 has demonstrated selective cytotoxicity against non-small cell lung cancer (NSCLC) cells via G2-M cell cycle arrest and caspase-8-mediated apoptosis [1].

Why Generic PI3K Inhibitors Cannot Substitute for AZ4


Generic pan-PI3K or isoform-non-selective inhibitors (e.g., apitolisib, PI-103) simultaneously block PI3Kα, PI3Kβ, and PI3Kδ, causing broad metabolic and immune toxicities [1]. In contrast, AZ4's >1000-fold selectivity for PI3Kγ over PI3Kα and PI3Kβ enables precise targeting of myeloid-derived suppressor cells and tumor-associated macrophages while sparing essential PI3Kα/β-dependent processes in normal tissues [1]. Among PI3Kγ-selective chemotypes, AZ4 distinguishes itself from eganelisib and CZC24832 by its unique active-state binding mode, which confers a distinct resistance profile against kinase domain mutations [2]. For the bis-aziridinylnaphthoquinone series, substituting AZ4 with its close analogs (AZ1–AZ3) is not equivalent, as AZ4 exhibits a 3- to 10-fold lower IC50 against H460 NSCLC cells and a superior selectivity window for cancer versus normal fibroblasts [3].

Quantitative Differentiation Evidence for AZ4 Selection


AZ4 vs. Other PI3Kγ Inhibitors: Biochemical Isoform Selectivity

AZ4 exhibits over 1000-fold selectivity for PI3Kγ relative to PI3Kα and PI3Kβ, a margin exceeding that of CZC24832 (10-fold over PI3Kβ, >100-fold over PI3Kα) . This high selectivity minimizes off-target inhibition of PI3Kα, which is associated with hyperglycemia and insulin resistance, and PI3Kβ, which is critical for platelet function .

PI3Kγ inhibitor isoform selectivity immuno-oncology

AZ4 vs. Pan-PI3K Inhibitors: Cellular Potency and Selectivity Window

In a panel of human cancer cell lines, AZ4 shows sub-nanomolar biochemical IC50 for PI3Kγ and >1000-fold cellular selectivity for PI3Kγ-driven pAKT inhibition compared to PI3Kα/β-driven signaling [1]. This contrasts with the dual PI3K/mTOR inhibitor PI-103, which potently inhibits both PI3Kγ (IC50 ≈ 15 nM) and PI3Kα (IC50 ≈ 2 nM) with a selectivity window of <10-fold [2].

PI3K inhibitor cellular selectivity cancer cell viability

AZ4 (Bis-Aziridinylnaphthoquinone) vs. Structural Analogues: Cytotoxicity and Selectivity Index

Among five bis-aziridinylnaphthoquinone analogues (AZ1–AZ4), AZ4 demonstrated the highest cytotoxic potency against NCI-H460 NSCLC cells (IC50 = 1.23 μmol/L) and the largest selectivity index (12.7 μmol/L / 1.23 μmol/L = 10.3) relative to normal lung fibroblasts (MRC-5) [1]. In contrast, AZ1 showed an IC50 >10 μmol/L in H460 cells and a selectivity index <2 [1].

bis-aziridinylnaphthoquinone NSCLC cytotoxicity

AZ4 (Bis-Aziridinylnaphthoquinone) vs. NSCLC Standard-of-Care Agents

AZ4 exhibits comparable or superior potency to clinically used agents in the H460 NSCLC cell line. The reported IC50 of 1.23 μmol/L for AZ4 [1] falls within the range observed for cisplatin (IC50 ≈ 2.5 μmol/L) and paclitaxel (IC50 ≈ 1.8 μmol/L) under similar assay conditions [2].

NSCLC comparative cytotoxicity drug discovery

AZ4 (Bis-Aziridinylnaphthoquinone) Unique Apoptotic Mechanism

AZ4 induces apoptosis in H460 cells via activation of caspase-3 and caspase-8, with no involvement of caspase-9, and causes G2-M arrest via selective downregulation of Cdc-2 (47% reduction at 2.0 μmol/L) without affecting cyclin B [1]. This caspase-8-dependent extrinsic pathway activation is not observed with the less potent analogues AZ1–AZ3, which primarily induce necrosis at high concentrations [1].

apoptosis caspase-8 cell cycle arrest

AZ4 vs. mTOR Inhibitors: Differential Sensitivity in Genetic Screens

In a functional genetic screen for modulators of PI3K/mTOR pathway inhibitor sensitivity, the small molecule AZ4 (characterized as an mTORC1/2 inhibitor) elicited a distinct synthetic lethal interaction profile compared to rapamycin (mTORC1-specific) and dual PI3K/mTOR inhibitors (PI-103, NVP-BEZ235) [1]. Knockdown of PTEN, GSK3A/B, and ARID1A sensitized cells to AZ4 but not to rapamycin [1].

mTORC1/2 inhibitor synthetic lethality functional genomics

High-Value Application Scenarios for AZ4 in Research and Discovery


Immuno-Oncology: Reprogramming the Tumor Microenvironment

AZ4's exceptional PI3Kγ isoform selectivity (>1000-fold over PI3Kα/β) enables specific targeting of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs) to reverse immune suppression [1]. Unlike pan-PI3K inhibitors, AZ4 can be used in syngeneic mouse tumor models at doses that do not induce hyperglycemia or thrombocytopenia, making it the preferred tool for combination studies with checkpoint inhibitors (anti-PD-1/PD-L1) [1].

Non-Small Cell Lung Cancer (NSCLC) Mechanistic Studies

The bis-aziridinylnaphthoquinone form of AZ4 is uniquely suited for dissecting caspase-8-dependent extrinsic apoptosis in NSCLC. Its direct head-to-head superiority over analogues AZ1–AZ3 (IC50 = 1.23 μmol/L vs. >10 μmol/L) and its 10.3× cancer-to-normal cell selectivity index make it the lead compound for structure-activity relationship (SAR) studies and for validating novel cell death pathways in H460 and other NSCLC lines [2].

mTOR Pathway Dependency Mapping

As an mTORC1/2 inhibitor with a unique genetic vulnerability signature (PTEN, GSK3A/B, ARID1A), AZ4 is a valuable probe for functional genomics screens aimed at identifying synthetic lethal interactions or resistance mechanisms distinct from rapamycin and ATP-competitive mTOR kinase inhibitors [3]. This application is critical for biomarker discovery in mTOR-driven cancers.

Chemical Biology Tool for G2-M Cell Cycle Checkpoint Investigation

AZ4 (bis-aziridinylnaphthoquinone) induces a selective reduction in Cdc-2 protein expression (47% at 2.0 μmol/L) without affecting cyclin B, leading to G2-M arrest [2]. This profile contrasts with classic microtubule poisons (e.g., paclitaxel) that stabilize microtubules, offering researchers a distinct chemical probe to study Cdc-2 regulation and mitotic entry in cancer cells.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for AZ4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.